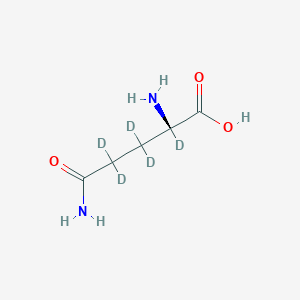

L-Glutamine-2,3,3,4,4-d5

描述

L-谷氨酰胺-d5,也称为L-谷氨酸5-酰胺-d5,是L-谷氨酰胺的氘代形式。该化合物是一种非必需氨基酸,在人体内大量存在,并在各种代谢过程中发挥着至关重要的作用。 L-谷氨酰胺-d5中的氘标记使其在科学研究中特别有用,尤其是在涉及代谢途径和药代动力学的研究中 .

准备方法

合成路线和反应条件

L-谷氨酰胺-d5的合成通常涉及将氘原子掺入L-谷氨酰胺分子中。一种常见的方法是在氘源(例如重水(D2O))存在下,催化氢原子与氘原子的交换。 该过程可以在特定温度和压力条件下使用钯催化剂来促进 .

工业生产方法

L-谷氨酰胺-d5的工业生产遵循类似的原理,但规模更大。该过程涉及使用高纯度氘源和先进的催化系统,以确保氘掺入效率高且一致。 最终产品然后使用结晶和色谱等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

L-谷氨酰胺-d5会发生各种化学反应,包括:

氧化: L-谷氨酰胺-d5可以被氧化形成L-谷氨酸-d5。

还原: 它可以被还原形成L-谷氨酰胺-d5衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2),在酸性或碱性条件下。

还原: 使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等还原剂。

主要产品

科学研究应用

Metabolic Studies

L-Glutamine is a crucial amino acid involved in various metabolic processes. The deuterated form, L-Glutamine-2,3,3,4,4-d5, allows researchers to trace metabolic pathways with enhanced precision due to the unique mass characteristics imparted by the deuterium labels.

1.1. Tracing Metabolic Pathways

The stable isotope labeling enables the investigation of the glutamate-glutamine cycle in mammalian cells. Researchers utilize this compound to study how glutamine metabolism influences cellular functions such as protein synthesis and energy production. For instance, studies have shown that glutamine's role in the tricarboxylic acid cycle can be elucidated using this compound as a tracer .

1.2. Cellular Response Studies

In conditions of glutamine deprivation, the use of this compound has been instrumental in understanding cellular responses and adaptations. For example, research indicates that supplementation with asparagine can restore cell viability in glutamine-depleted environments . The isotope helps quantify changes in amino acid levels and protein synthesis rates under these stress conditions.

Clinical Research Applications

L-Glutamine supplementation has been studied extensively for its therapeutic benefits in various clinical settings. The deuterated form is particularly useful for pharmacokinetic studies.

2.1. Immune Function and Recovery

Clinical trials have demonstrated that L-Glutamine supplementation can enhance immune function and recovery in critically ill patients and athletes . The isotope allows researchers to monitor how effectively the body utilizes supplemented glutamine compared to baseline levels.

2.2. Sickle Cell Disease Management

Recent studies have explored the role of L-Glutamine in treating sickle cell disease. Clinical evidence suggests that it may reduce complications associated with this condition . The deuterated form aids in understanding its metabolic fate and therapeutic efficacy through detailed pharmacokinetic profiling.

Biochemical Investigations

The chemical structure of this compound makes it a valuable tool for various biochemical analyses.

3.1. NMR Spectroscopy

This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy to study protein interactions and dynamics . Its unique isotopic signature enhances resolution and sensitivity in NMR experiments.

3.2. Mass Spectrometry

In mass spectrometry applications, this compound serves as an internal standard for quantifying glutamine levels in biological samples . Its incorporation into experimental protocols improves accuracy in measuring glutamine concentrations across different biological matrices.

Case Studies

作用机制

L-谷氨酰胺-d5主要通过其在代谢途径中的作用发挥其作用。它作为某些细胞中氧化的碳源,并参与神经递质谷氨酸和γ-氨基丁酸(GABA)的合成。 L-谷氨酰胺-d5中的氘原子可以影响代谢反应的速度,从而提供对这些过程的动力学和机制的见解 .

相似化合物的比较

类似化合物

L-谷氨酰胺: 非氘代形式,广泛用于细胞培养基和作为膳食补充剂。

L-谷氨酸-d5: 另一种用于代谢研究的氘代氨基酸。

L-谷氨酰胺-13C5: 一种碳-13标记形式,用于与L-谷氨酰胺-d5类似的应用

独特性

L-谷氨酰胺-d5因其氘标记而具有独特性,这在研究应用中提供了明显的优势。 氘原子的存在可以改变化合物的代谢和药代动力学特征,使其成为研究代谢途径和药物开发的宝贵工具 .

生物活性

L-Glutamine-2,3,3,4,4-d5 is a deuterated form of the amino acid L-glutamine, which plays a crucial role in various biological processes. This article will explore its biological activity, including metabolic functions, therapeutic applications, and relevant research findings.

Overview of L-Glutamine

L-Glutamine is a non-essential amino acid that serves as a substrate for protein synthesis and is vital for cellular metabolism. It is particularly important in conditions of stress or injury, where its demand increases significantly. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the dynamics of glutamine in various biological contexts.

Metabolic Functions

L-Glutamine is involved in several metabolic pathways:

- Energy Production : It can be converted into glucose through gluconeogenesis.

- Nitrogen Transport : Glutamine serves as a nitrogen donor for the synthesis of nucleotides and amino acids.

- Acid-Base Balance : It helps maintain acid-base homeostasis in the body.

The deuterated form allows researchers to track these processes more precisely using techniques like mass spectrometry.

1. Cancer Research

L-Glutamine has been shown to support cancer cell proliferation and survival. Studies indicate that cancer cells often exhibit increased glutamine uptake to meet their metabolic needs. Research involving this compound has provided insights into how tumor cells utilize glutamine to sustain growth under nutrient-deprived conditions .

2. Immune Function

L-Glutamine plays a significant role in immune cell function. It is essential for lymphocyte proliferation and cytokine production. Research indicates that supplementation with L-glutamine can enhance immune responses during periods of stress or illness .

3. Gastrointestinal Health

L-Glutamine is known for its protective effects on the intestinal epithelium. It has been shown to alleviate conditions such as inflammatory bowel disease (IBD) by promoting mucosal healing and reducing inflammation . In animal models of colitis, L-glutamine supplementation improved gut barrier function and reduced inflammatory markers .

Case Study 1: Osteoarthritis Management

A study explored the effects of L-glutamine on osteoarthritis (OA) in rat models. The administration of L-glutamine resulted in reduced expression of matrix metalloproteinase-13 (MMP-13), which is associated with cartilage degradation. This suggests that L-glutamine may have protective effects against OA progression .

Case Study 2: Cancer Cell Metabolism

In a study examining the metabolic adaptations of cancer cells under glutamine deprivation, researchers used this compound to trace metabolic shifts. The findings revealed that cancer cells could adapt by utilizing alternative substrates when glutamine was limited . This highlights the potential for targeting glutamine metabolism in cancer therapies.

Research Findings

属性

IUPAC Name |

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。